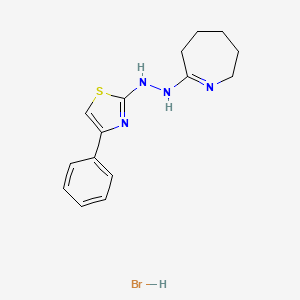

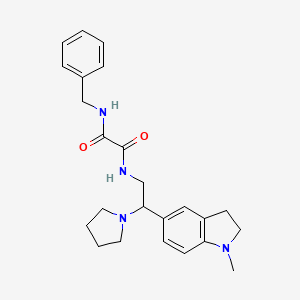

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Wei et al. (2016) described a method for the synthesis of polybenzoquinazolines, utilizing intermediates like 4-(2-hydroxyphenyl)-5-(naphthalen-1-yl)pyrimidines, which share a structural resemblance to the compound . Their approach demonstrates the utility of these compounds in synthesizing complex polycyclic structures through photocyclization, highlighting the compound's relevance in organic synthesis and material science (Wei et al., 2016).

Coordination Polymers and Photochromism

Jian‐Jun Liu et al. (2020) explored naphthalene diimide-based ligands for the formation of novel coordination polymers. Though not directly mentioning N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide, their study on the reversible photochromic properties of these materials underlines the potential application of similar naphthalene-containing compounds in developing smart materials and sensors (Jian‐Jun Liu et al., 2020).

Anticancer and Biological Activities

Research by Salahuddin et al. (2014) into the synthesis and biological evaluation of benzimidazole derivatives incorporating naphthalen-1-ylmethyl groups (akin to the structural motif of the discussed compound) showcased their potential anticancer activity. This highlights the broader relevance of naphthalene derivatives in medicinal chemistry and drug development, especially in targeting cancer (Salahuddin et al., 2014).

Environmental Biodegradation

Xiaohong Chen and Z. Cai (2016) investigated the biodegradation of novel pyrimidynyloxybenzoic-based herbicides, which are structurally related to the compound of interest. Their work on developing recombinant strains capable of degrading naphthalene and similar compounds underscores the environmental significance of studying these chemicals, offering insights into bioremediation and the ecological impacts of synthetic compounds (Xiaohong Chen & Z. Cai, 2016).

Vorbereitungsmethoden

Synthetic Routes:

Method 1: The synthesis might commence with a pyrimidine derivative. By treating the derivative with benzyloxy compounds under specific conditions, we can create an intermediate product.

Method 2: The naphthalen-1-yloxyacetyl chloride is then introduced, facilitating the formation of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide through acylation reactions.

Industrial Production Methods: Industrial-scale production would necessitate robust reaction conditions, optimized for high yields and purity, often involving refined solvent systems and stringent temperature controls.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation and Reduction: The aromatic rings and acetyl groups may participate in controlled oxidation or reduction reactions, altering the electronic properties of the compound.

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions could occur, particularly in the pyrimidine and naphthalene moieties.

Common Reagents and Conditions:

Oxidizing agents like potassium permanganate (KMnO4).

Reducing agents such as sodium borohydride (NaBH4).

Substitution often requires halogenated compounds and Lewis acids or bases depending on the required reaction pathway.

Major Products:

Through oxidation, naphthalene derivatives might yield naphthoquinones.

Substitution reactions might introduce additional functional groups, enhancing its utility in synthetic pathways.

Scientific Research Applications: This compound is a treasure trove for researchers:

Chemistry: Studied for its unique reactivity and potential as an intermediate in complex organic synthesis.

Biology: Evaluated for binding affinities with biological macromolecules, impacting biochemical pathways.

Medicine: Explored for its pharmacokinetic properties, targeting specific receptors or enzymes, suggesting its use in drug development.

Industry: Utilized in the production of specialty chemicals, dyes, or polymer additives, given its stable yet reactive nature.

Mechanism of Action: Understanding its mechanism revolves around its interactions at the molecular level:

Molecular Targets and Pathways: Likely interacts with cellular receptors or enzymes, altering signal transduction pathways or metabolic activities.

Detailed Mechanism: Specific binding affinities and interactions with molecular targets would elucidate its effects and potential therapeutic applications.

Comparison with Similar Compounds: Comparing N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide to analogous compounds highlights its unique features:

Vergleich Mit ähnlichen Verbindungen

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

N-(6-hydroxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

N-(6-chloropyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

The benzyloxy group offers steric and electronic properties distinct from methoxy or hydroxyl derivatives, impacting reactivity and binding profiles. This distinction makes our compound a subject of keen scientific interest.

Eigenschaften

IUPAC Name |

2-naphthalen-1-yloxy-N-(6-phenylmethoxypyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-22(15-28-20-12-6-10-18-9-4-5-11-19(18)20)26-21-13-23(25-16-24-21)29-14-17-7-2-1-3-8-17/h1-13,16H,14-15H2,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLCOIKHMXSYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2954829.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2954831.png)

![1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2954832.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954833.png)

![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)

![N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2954841.png)

![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)